molecular formula C18H18ClNO4 B2356635 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate CAS No. 1794751-78-2

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate

Cat. No.: B2356635
CAS No.: 1794751-78-2
M. Wt: 347.8
InChI Key: OSYWTEBAFDTMON-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate is a chemical compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.8. This compound has gained attention in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate typically involves the reaction of 4-chloro-2-methoxybenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-4-phenylbutyrate
  • 2-oxo-4-phenylhexanoate
  • Chlorophenylaceto-2-methoxy-4-oxo-2-phenyl-ethyl ester

Uniqueness

2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate is unique due to its specific combination

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16-11-14(19)7-8-15(16)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYWTEBAFDTMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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